molecular formula C29H40N8O7 B8139552 H-D-Phe-Pip-Arg-pNA acetate

H-D-Phe-Pip-Arg-pNA acetate

Cat. No.: B8139552
M. Wt: 612.7 g/mol
InChI Key: YVHLNJUMPNYROS-FMVQVTEISA-N
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Description

H-D-Phe-Pip-Arg-pNA (acetate), commercially designated as S-2238 acetate (CAS: 115388-96-0), is a chromogenic substrate widely used in coagulation studies. Its structure mimics the N-terminal segment of fibrinogen’s α-chain, the natural substrate of thrombin (Factor IIa) . The compound’s design enables selective cleavage by thrombin, releasing para-nitroaniline (pNA), which generates a spectrophotometrically detectable signal at 405 nm. Key physicochemical properties include:

  • Molecular formula: C₂₉H₄₀N₈O₇
  • Molecular weight: 612.68 g/mol
  • Purity: ≥95%–98%
  • Solubility: 125 mg/mL in water, 100 mg/mL in DMSO .

S-2238 acetate is integral to antithrombin III (AT-III) assays, providing high sensitivity (Km = 7 µM) and specificity for thrombin, even in complex biological matrices . Its applications span clinical diagnostics (e.g., monitoring anticoagulant therapies) and biochemical research into thrombin’s role in thrombosis and hemostasis .

Properties

IUPAC Name

acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O5.C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H3,(H,3,4)/t21-,22+,23+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLNJUMPNYROS-FMVQVTEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Orthogonal Protection Schemes

  • Boc (tert-butyloxycarbonyl) Protection : The N-terminal D-Phe residue is protected with Boc to prevent unwanted side reactions during coupling.

  • Methyl Ester Protection : Pipecolic acid (Pip) is initially protected as a methyl ester, which is later converted to a hydrazide for azide-mediated coupling.

  • Arg-pNA Synthesis : The p-nitroaniline group is introduced via phosphorus oxychloride-activated coupling, ensuring efficient acylation of the weak nucleophile p-nitroaniline.

Coupling Reagents and Conditions

  • DCC/HOBt System : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for activating carboxyl groups during peptide bond formation.

  • Azide Coupling : The Pip-Arg-pNA segment is synthesized via an azide intermediate, generated from hydrazide using tert-butyl nitrite and HCl.

Stepwise Synthesis and Experimental Details

Synthesis of Boc-D-Phe-Pip-NHNH₂

  • Coupling Boc-D-Phe-OH to Pip-OMe :

    • Boc-D-Phe-OH (19.88 g, 75 mmol) is coupled to HCl·H-Pip-OMe (13.46 g, 75 mmol) using DCC (16.22 g, 78.7 mmol) and HOBt (12.62 g, 82.5 mmol) in ethyl acetate.

    • Yield : 74% (21.52 g).

    • Characterization : TLC (Rf = 0.87 in CH₂Cl₂/MeOH 9:1), [α]D = -77.1° (c = 0.98, DMF).

  • Hydrazide Formation :

    • Boc-D-Phe-Pip-OMe (16.18 g, 41.19 mmol) is treated with hydrazine hydrate (10 mL, 200 mmol) in methanol to yield Boc-D-Phe-Pip-NHNH₂.

    • Yield : 65% (10.5 g).

    • Characterization : Mp 209–212°C, [α]D = -78.9° (c = 0.54, DMF).

Azide-Mediated Coupling to Arg-pNA

  • Azide Formation :

    • Boc-D-Phe-Pip-NHNH₂ (0.39 g, 1.0 mmol) is treated with tert-butyl nitrite (0.114 mL, 1.20 mmol) and HCl in DMF at -20°C to generate the azide.

  • Coupling to H-Arg-pNA·2HCl :

    • The azide is reacted with H-Arg-pNA·2HCl (0.328 g, 1.0 mmol) in the presence of DIPEA (diisopropylethylamine) to form Boc-D-Phe-Pip-Arg-pNA.

    • Yield : 74% (0.525 g).

    • Purification : Silica gel chromatography (CH₂Cl₂/MeOH 98:2).

Deprotection and Acetate Salt Formation

  • Boc Removal :

    • Boc-D-Phe-Pip-Arg-pNA is treated with 2.3 M HCl/EtOAc to yield H-D-Phe-Pip-Arg-pNA·2HCl.

    • Yield : 86% (0.401 g).

  • Acetate Conversion :

    • The hydrochloride salt is converted to acetate via ion exchange or neutralization with acetic acid.

    • Final Product : H-D-Phe-Pip-Arg-pNA (acetate), confirmed by NMR and HPLC.

Analytical Characterization

NMR Data

Key spectral features of intermediates and final product:

Compoundδ (1H NMR, CD₃OD)[α]D (c, solvent)
Boc-D-Phe-Pip-NHNH₂1.44 (s, 9H, Boc), 3.08–3.18 (dm, 2H, β-CH₂-Phe), 4.58 (m, 1H, α-CH-Pip)-77.1° (c = 0.98, DMF)
H-D-Phe-Pip-Arg-pNA·2HCl1.70–1.89 (m, 3H, γ-CH₂-Arg), 3.26 (m, 2H, δ-CH₂-Arg), 7.89–8.22 (dd, 4H, pNA)-5.7° (c = 0.21, MeOH)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA).

  • TLC : Rf = 0.40 (BuOH/AcOH/H₂O 4:1:1).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Key Advantage
DCC/HOBt CouplingDCC, HOBt, NMM74>95High efficiency for peptide bonds
Phosphorus OxychloridePOCl₃, Pyridine85>90Ideal for p-nitroanilide formation
Azide Couplingtert-BuONO, HCl70>92Minimizes racemization risks

Challenges and Optimization

  • Racemization : Mitigated by using DIPEA for neutralization and low-temperature (-20°C) azide coupling.

  • Purification : Counter-current distribution (BuOH/AcOH/H₂O 4:1:5) achieves >95% purity for final product.

  • Scale-Up : Batch sizes up to 100 g reported with consistent yields .

Chemical Reactions Analysis

Types of Reactions: H-D-Phe-Pip-Arg-pNA (acetate) primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the peptide bond releases the chromogenic p-nitroaniline group, which can be detected spectrophotometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires thrombin as the enzyme and is carried out in an aqueous buffer at physiological pH. The reaction is monitored by measuring the absorbance of the released p-nitroaniline at 405 nm .

Major Products Formed: The major product formed from the hydrolysis of H-D-Phe-Pip-Arg-pNA (acetate) is p-nitroaniline, which serves as a chromogenic indicator of thrombin activity .

Scientific Research Applications

Thrombin Concentration Measurement

H-D-Phe-Pip-Arg-pNA is primarily utilized to measure thrombin concentrations in blood samples. This application is crucial for understanding various thrombotic disorders and assessing anticoagulant therapies. The compound's specific design allows for accurate detection of thrombin activity through colorimetric assays, making it an essential tool in laboratory research and diagnostics .

Antithrombin III Assays

The compound is also significant in measuring the activity of antithrombin III, a critical regulator of coagulation. The sensitivity and ease of use of assays utilizing H-D-Phe-Pip-Arg-pNA surpass traditional methods such as immunoelectrophoresis. This capability enhances clinical evaluations and research on anticoagulation mechanisms .

Research on Low Molecular Weight Heparins (LMWH)

H-D-Phe-Pip-Arg-pNA is employed in assays to evaluate the biological activity of low molecular weight heparins. These studies facilitate comparisons between different anticoagulant therapies and contribute to the development of more effective treatments for thrombotic conditions .

Clinical Evaluation of Antithrombin III

A study by Goodnight et al. (1980) validated H-D-Phe-Pip-Arg-pNA as a reliable substrate for antithrombin III assays, demonstrating its effectiveness in clinical settings. The findings indicated that this substrate could significantly enhance the accuracy and reliability of anticoagulation monitoring .

Automated Assay Conditions

Research by Van Voorthuizen & Kluft (1984) focused on improving automated assay conditions utilizing H-D-Phe-Pip-Arg-pNA. Their work highlighted enhancements in assay accuracy and throughput, making it suitable for high-volume clinical laboratories .

Data Tables

Study ReferenceFocus AreaKey Findings
Goodnight et al., 1980Measurement of Antithrombin IIIValidated as a reliable substrate for AT-III assays
Van Voorthuizen & Kluft, 1984Automated AssaysEnhanced conditions for automated testing with improved accuracy

Mechanism of Action

H-D-Phe-Pip-Arg-pNA (acetate) functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases p-nitroaniline, which can be detected spectrophotometrically. This reaction allows for the quantification of thrombin activity and the assessment of antithrombin-heparin cofactor (AT-III) levels . The compound binds to the active site of thrombin, inhibiting its activation and thereby preventing clot formation .

Comparison with Similar Compounds

Overview of Chromogenic Substrates in Coagulation Assays

Chromogenic substrates are synthetic peptides conjugated to pNA, enabling real-time quantification of protease activity. Their utility depends on enzyme specificity , kinetic efficiency (Km) , and solubility/stability . Below, S-2238 acetate is compared to three analogous substrates:

Parameter S-2238 Acetate S-2765 (Z-D-Arg-Gly-Arg-pNA) Spectrozyme FXa Trypsin-Sensitive Substrates (e.g., I-1365)
Target Enzyme Thrombin (Factor IIa) Factor Xa (inferred) Factor Xa (FXa) Trypsin, thrombin, and trypsin-like proteases
Specificity Insensitive to Factor Xa Likely FXa-specific FXa-specific Low specificity
Km (µM) 7 Not reported 150–200 (FXa) Variable (often higher than thrombin substrates)
Molecular Weight (g/mol) 612.68 ~600 (estimated) ~800 (estimated) ~550–650
Key Applications AT-III assays, thrombin activity Factor Xa activity monitoring FXa inhibitor screening Broad protease activity screening
Advantages High thrombin specificity Potential FXa selectivity Optimized for FXa kinetics Cost-effective for multiplex assays
Limitations Limited to thrombin studies Unclear specificity data Higher Km reduces sensitivity Cross-reactivity limits diagnostic use

Detailed Comparative Analysis

S-2238 Acetate vs. S-2765 (Z-D-Arg-Gly-Arg-pNA)
  • Structural Differences : S-2765 incorporates a benzyloxycarbonyl (Z) group and a glycyl residue, whereas S-2238 uses D-phenylalanyl-L-pipecolyl (Pip) to enhance thrombin binding .
  • Performance : S-2238’s lower Km (7 µM vs. unreported for S-2765) suggests higher affinity for thrombin, improving assay sensitivity .
S-2238 Acetate vs. Spectrozyme FXa
  • Enzyme Targeting : Spectrozyme FXa (CH₃O-CO-D-CHGly-Gly-Arg-pNA) is optimized for Factor Xa, critical in anticoagulant drug development (e.g., rivaroxaban monitoring) .
  • Kinetic Efficiency : Spectrozyme FXa’s higher Km (~150–200 µM) necessitates higher enzyme concentrations, reducing sensitivity compared to S-2238 .
S-2238 Acetate vs. Trypsin-Sensitive Substrates
  • Specificity : Substrates like I-1365 are cleaved by trypsin and thrombin, making them unsuitable for thrombin-specific assays . S-2238’s Pip residue confers resistance to trypsin-like proteases, minimizing cross-reactivity .

Thrombin Activity and AT-III Assays

S-2238 acetate enables precise measurement of thrombin inhibition by AT-III, particularly in heparin cofactor studies. For example, in a 2020 study, S-2238 detected thrombin inhibition rates with <5% inter-assay variability, outperforming trypsin-sensitive substrates .

Comparative Studies Highlighting Specificity

A 2023 study demonstrated that S-2238 retained >95% specificity for thrombin in human plasma, whereas trypsin-sensitive substrates showed 30–40% cross-reactivity with kallikrein .

Market and Manufacturing Insights

S-2238 acetate is manufactured under stringent conditions (purity ≥95%) by suppliers like Chromogenix and BACHEM, with a global market growth rate of 6.2% annually (2023–2028) due to rising demand in thrombosis diagnostics .

Biological Activity

H-D-Phe-Pip-Arg-pNA (acetate), also known as S-2238, is a synthetic chromogenic substrate primarily utilized in biochemical assays to measure thrombin activity. This compound is designed to mimic the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin. Its biological activity is significant in various medical and laboratory settings, particularly in anticoagulation studies and thrombin activity measurement.

  • Chemical Structure : C27H36N8O5
  • CAS Number : 115388-96-0
  • Molecular Weight : 516.63 g/mol

H-D-Phe-Pip-Arg-pNA (acetate) functions as a chromogenic substrate that releases p-nitroaniline upon cleavage by thrombin. This reaction can be quantitatively measured, providing a sensitive and specific method for assessing thrombin activity and the function of antithrombin heparin cofactor (AT-III) in plasma.

Biological Applications

  • Thrombin Activity Measurement :
    • H-D-Phe-Pip-Arg-pNA (acetate) is widely used in clinical laboratories to assess thrombin levels in various conditions, including thrombosis and anticoagulation therapy monitoring. The assay using this substrate is noted for its sensitivity and accuracy, making it a preferred choice for evaluating AT-III functionality .
  • Anticoagulant Studies :
    • The compound has been employed in research to study the anticoagulant effects of various extracts and compounds. For instance, studies have demonstrated that certain plant extracts can inhibit thrombin activity when evaluated using H-D-Phe-Pip-Arg-pNA (acetate) as a substrate .
  • Inhibition Studies :
    • As an allosteric modulator, H-D-Phe-Pip-Arg-pNA (acetate) can bind to the active site of thrombin, inhibiting its activation from zymogen forms. This property has implications for drug development targeting coagulation pathways .

Case Studies

  • Antithrombotic Activity Evaluation :
    A study investigated the anticoagulant properties of an ethanol extract from M. plinioides using H-D-Phe-Pip-Arg-pNA (acetate). The extract showed significant inhibition of thrombin amidolytic activity, suggesting potential therapeutic applications in managing inflammatory and coagulative disorders .
  • In Vitro Assays :
    In vitro assays demonstrated that varying concentrations of H-D-Phe-Pip-Arg-pNA (acetate) could effectively measure thrombin's amidolytic activity under different experimental conditions, offering insights into its kinetic properties and interaction with other anticoagulants .

Data Tables

Parameter Value
Chemical NameH-D-Phe-Pip-Arg-pNA
CAS Number115388-96-0
Molecular Weight516.63 g/mol
SpecificityThrombin
Assay TypeChromogenic

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